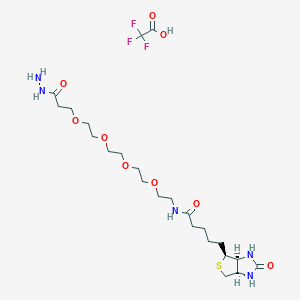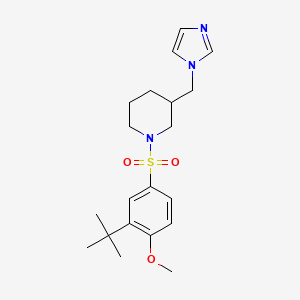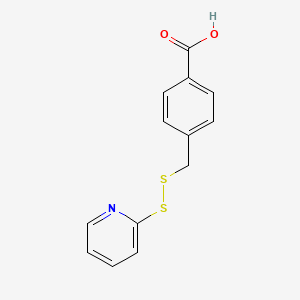![molecular formula C24H22FN5O4 B11929148 4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)
4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NF-1819 is a potent and selective irreversible inhibitor of monoacylglycerol lipase (MGL), a β-lactam-based compound. It has shown significant potential in alleviating symptoms in multiple sclerosis models and exhibits analgesic effects in acute inflammatory pain models. NF-1819 is characterized by high membrane permeability and the ability to penetrate the blood-brain barrier .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NF-1819 involves the formation of a β-lactam ring, which is a crucial structural component for its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the β-lactam ring: This is achieved through a cyclization reaction involving an amine and a carboxylic acid derivative under controlled conditions.
Functionalization: The β-lactam ring is then functionalized with various substituents to enhance its inhibitory activity and selectivity towards monoacylglycerol lipase.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels
Industrial Production Methods
Industrial production of NF-1819 follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yield.
Automated purification systems: These systems are employed to streamline the purification process and ensure the compound meets the required purity standards
化学反应分析
Types of Reactions
NF-1819 undergoes several types of chemical reactions, including:
Oxidation: NF-1819 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: NF-1819 can participate in substitution reactions where functional groups on the β-lactam ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of NF-1819, each with potentially different biological activities .
科学研究应用
NF-1819 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of monoacylglycerol lipase and its role in lipid metabolism.
Biology: Employed in research to understand the biological pathways involving monoacylglycerol lipase and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as multiple sclerosis and inflammatory pain.
Industry: Utilized in the development of new pharmaceuticals targeting monoacylglycerol lipase
作用机制
NF-1819 exerts its effects by irreversibly inhibiting monoacylglycerol lipase, an enzyme involved in the hydrolysis of monoacylglycerols to free fatty acids and glycerol. The inhibition of this enzyme leads to increased levels of monoacylglycerols, which can modulate various biological processes. The molecular targets and pathways involved include the endocannabinoid system, where monoacylglycerols act as signaling molecules .
相似化合物的比较
NF-1819 is unique in its high selectivity and irreversible inhibition of monoacylglycerol lipase. Similar compounds include:
ABX-1431: A selective and orally available monoacylglycerol lipase inhibitor.
KML29: A highly selective and effective monoacylglycerol lipase inhibitor.
NG-497: A selective inhibitor of human adipose triglyceride lipase .
These compounds share similar inhibitory activities but differ in their selectivity, potency, and pharmacokinetic properties, making NF-1819 a unique and valuable tool in scientific research .
属性
分子式 |
C24H22FN5O4 |
|---|---|
分子量 |
463.5 g/mol |
IUPAC 名称 |
4-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one |
InChI |
InChI=1S/C24H22FN5O4/c25-17-4-1-15(2-5-17)21-22(16-3-6-19-20(11-16)34-14-33-19)30(23(21)31)18-7-9-28(10-8-18)24(32)29-13-26-12-27-29/h1-6,11-13,18,21-22H,7-10,14H2 |
InChI 键 |
XRIROGBLGLPXQI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N2C(C(C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)


![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)

![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)



![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)


![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)
